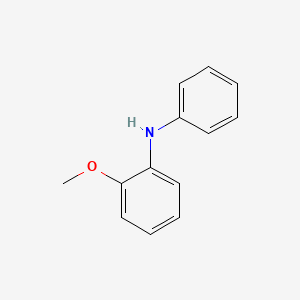

2-methoxy-N-phenylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-15-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11/h2-10,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENVDHCIJJBBGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448039 | |

| Record name | 2-methoxyphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207-92-7 | |

| Record name | 2-methoxyphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxy N Phenylaniline and Its Analogues

Direct Synthetic Routes to 2-Methoxy-N-phenylaniline

The direct synthesis of this compound is primarily achieved through carbon-nitrogen bond-forming reactions, with transition metal-catalyzed methods being particularly prominent.

Palladium-Catalyzed Carbon-Nitrogen Bond Formation (Ullmann-type Coupling)

The formation of the C-N bond in this compound is efficiently accomplished via cross-coupling reactions, which are modern variants of the classic Ullmann condensation. While the traditional Ullmann reaction requires harsh conditions using copper catalysts, contemporary methods often employ palladium catalysts, known as the Buchwald-Hartwig amination, which proceed under milder conditions. acs.orgnih.gov However, refined copper-catalyzed systems also offer effective routes.

A notable synthesis utilizes a heterogeneous copper iodide (CuI) catalyst system for the N-arylation of amines. In a specific application of this Ullmann-type C-N coupling, 2-methoxyaniline can be coupled with an aryl halide in the presence of the copper catalyst. This method has been reported to produce this compound in high yields. For instance, one study reported a 93% yield for this transformation, furnishing the product as a colorless liquid. thieme-connect.com The reaction's success highlights the efficacy of modern, ligand-assisted copper catalysis as a practical alternative to palladium-based systems for constructing the diphenylamine (B1679370) scaffold. thieme-connect.com

These coupling reactions are valued for their reliability and applicability to a wide range of substrates, though they often require careful optimization of catalysts, ligands, and bases to achieve high yields. acs.orgnih.gov

Table 1: Ullmann-type Synthesis of this compound

| Reactants | Catalyst System | Yield | Reference |

|---|---|---|---|

| 2-Methoxyaniline, Aryl Halide | Copper Iodide (CuI) | 93% | thieme-connect.com |

| Aniline (B41778), 2-Bromoanisole | Pd₂(dba)₃, Ligand, NaO-t-Bu | Varies | acs.org |

Reductive Amination Strategies (e.g., Schiff Base Reduction)

Reductive amination provides an alternative pathway to this compound and its analogues. This two-step process typically involves the condensation of an amine with an aldehyde or ketone to form a Schiff base (imine), which is then reduced to the target secondary amine. d-nb.info

For the synthesis of this compound, this could involve the reaction of aniline with 2-methoxybenzaldehyde. The resulting imine intermediate is subsequently reduced to form the final product. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄), which is valued for its selectivity and mild reaction conditions. mdpi.com This method is widely used for preparing various secondary amines. mdpi.com The general applicability of this route makes it a valuable tool for generating libraries of substituted diphenylamines by varying the starting aniline and aldehyde components. innovareacademics.in

The process is outlined in the following scheme, which illustrates the synthesis of analogous secondary amines:

Step 1 (Condensation): A primary amine reacts with an aldehyde in a solvent like methanol, often with heating, to form a Schiff base.

Step 2 (Reduction): The formed Schiff base is treated with a reducing agent, such as sodium borohydride (NaBH₄), to yield the secondary amine. mdpi.com

This strategy is particularly useful for creating compounds like 2-methoxy-5-((phenylamino)methyl)phenol from aniline and 3-hydroxy-4-methoxybenzaldehyde. mdpi.com

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound scaffold is crucial for tuning its chemical and physical properties. This is often achieved by introducing substituents such as nitro groups or additional alkyl and alkoxy moieties.

Introduction of Nitro Moieties (e.g., 2-Methoxy-N-(2-nitrophenyl)-aniline)

The synthesis of nitro-substituted diphenylamines, such as 2-methoxy-N-(2-nitrophenyl)-aniline, is effectively carried out using palladium-catalyzed Buchwald-Hartwig coupling. This reaction forms the C-N bond between a substituted aniline and a nitro-substituted aryl halide.

For example, a general procedure involves coupling a nitroaniline with a bromo-nitrobenzene derivative. acs.org In a synthesis analogous to that of the target compound, N-(5-(tert-Butyl)-2-nitrophenyl)-5-isobutoxy-4-methoxy-2-nitroaniline was prepared by coupling a substituted 2-nitroaniline (B44862) with a substituted 1-bromo-2-nitrobenzene (B46134). The reaction typically employs a palladium catalyst like palladium(II) acetate, a phosphine (B1218219) ligand such as RuPhos, and a base like caesium carbonate. acs.org This method has been shown to produce various bis(2-nitrophenyl)amine (B107571) derivatives in high yields, often exceeding 90%. acs.org

Table 2: Buchwald-Hartwig Synthesis of Nitro-Substituted Diphenylamines

| Reactants | Catalyst System | Base | Yield | Reference |

|---|---|---|---|---|

| 4,5-dialkoxy-2-nitroaniline, 1-bromo-2-nitrobenzene derivative | Pd(OAc)₂, RuPhos | Cs₂CO₃ | >90% | acs.org |

Regioselective Functionalization via Nitration and Coupling Sequences

A key strategy for creating complex derivatives involves the regioselective functionalization of the diphenylamine core, often through nitration followed by further coupling reactions. The directing effects of the substituents on the aromatic rings guide the position of the incoming nitro group.

In the case of a 2-methoxydiphenylamine derivative, the methoxy (B1213986) group (an activating, ortho-, para-director) and the amine group (also an activating, ortho-, para-director) influence the position of electrophilic substitution. For instance, in the nitration of N-(2-methoxyphenyl)acetamide, where the amine is protected as an acetamide (B32628) to moderate its reactivity, the powerful directing effect of the methoxy group facilitates nitration primarily at the 5-position (para to the methoxy group). This reaction is typically performed using fuming nitric acid in concentrated sulfuric acid at low temperatures, yielding N-(2-methoxy-5-nitrophenyl)acetamide with yields between 78-82%.

Once the nitro group is installed, it can serve as a handle for further transformations. The nitro-substituted diphenylamine can be used as a substrate in subsequent coupling reactions or the nitro group can be reduced to an amine, providing a site for further functionalization. Various methods for regioselective nitration of aromatic compounds have been developed, using reagents like nitric acid in aqueous sodium dodecylsulfate or metal nitrates, which can offer high selectivity under mild conditions. rsc.orgsemanticscholar.org

Synthesis of Methoxy- and Methyl-Substituted Diphenylamines

The synthesis of diphenylamines bearing additional methoxy or methyl groups has been explored to investigate the effect of these electron-donating groups on the molecule's properties. nih.govacs.org These derivatives are typically synthesized via Ullmann or Buchwald-Hartwig coupling reactions.

The synthesis and properties of a range of carbazole (B46965) and diphenylamine derivatives with varying numbers and positions of methoxy groups have been reported. acs.orgresearchgate.net These studies show that the introduction of methoxy groups influences properties such as ionization potential. acs.orgresearchgate.net For example, 4-methoxy-N-phenylaniline has been synthesized with a 92% yield, and 3-methoxy-N-phenylaniline with a 70% yield. thieme-connect.comfrontiersin.org

Table 3: Examples of Synthesized Methoxy- and Methyl-Substituted Diphenylamines

| Compound | Synthesis Method | Yield | Reference |

|---|---|---|---|

| 4-Methoxy-N-phenylaniline | Ullmann-type Coupling | 92% | thieme-connect.com |

| 3-Methoxy-N-phenylaniline | Ullmann-type Coupling | 70% | frontiersin.org |

| 2-Methyl-4-methoxydiphenylamine | Condensation & Decarboxylation | ~91% | google.com |

| Methoxy-substituted diphenylamine derivatives | Ullmann/Buchwald-Hartwig Coupling | Varies | acs.orgresearchgate.net |

Green Chemistry and Sustainable Synthetic Approaches

The synthesis of diarylamines, a crucial structural motif in pharmaceuticals and materials science, has traditionally relied on methods that are often not environmentally benign. beilstein-journals.orgnih.gov In response, significant research efforts have focused on developing "green" alternatives that improve atom economy, reduce waste, and utilize more sustainable materials. nih.gov Key advancements in this area for synthesizing compounds like this compound include the use of heterogeneous catalysts and the implementation of continuous flow systems. These technologies address several drawbacks of traditional synthesis, such as the use of undesirable solvents, harsh reaction conditions, and difficulties in catalyst separation and reuse. nih.govresearchgate.net

Heterogeneous Catalysis in C-N Coupling Reactions

The formation of the C-N bond is central to the synthesis of this compound. Heterogeneous catalysts, which exist in a different phase from the reactants, are a cornerstone of green chemistry because they can be easily recovered and recycled, minimizing waste and contamination of the final product. nih.govworktribe.com

Palladium-based catalysts are widely used for C-N cross-coupling reactions like the Buchwald-Hartwig amination. rsc.orgsigmaaldrich.com To improve sustainability, palladium nanoparticles are supported on various materials. For instance, a heterogeneous catalyst, COP-BINAP-PdCl₂, was developed by supporting palladium on a phosphorus-rich cross-linked organic polymer. rsc.org This catalyst showed excellent activity and could be reused for at least five cycles with negligible palladium leaching. rsc.org Similarly, the use of commercially available and inexpensive palladium on carbon (Pd/C) has been effectively employed in a waste-minimization strategy for Buchwald-Hartwig couplings. unirc.it This approach, combined with the use of a greener solvent mixture derived from petrochemical waste (an azeotropic mixture of cyclopentyl methyl ether and water), highlights a sustainable route to various diarylamines. unirc.it

Table 1: Heterogeneous Palladium-Catalyzed Synthesis of Diarylamines

| Aryl Halide | Amine | Catalyst | Base | Solvent | Yield (%) | Citation |

|---|---|---|---|---|---|---|

| Bromobenzene | Aniline | COP-BINAP-PdCl₂ | KOtBu | Toluene | 98 | rsc.org |

| 4-Chlorotoluene | Aniline | COP-BINAP-PdCl₂ | KOtBu | Toluene | 95 | rsc.org |

| 1-Bromo-4-(tert-butyl)benzene | Aniline | 10% Pd/C | KOtBu | CPME:H₂O | 99 | unirc.it |

| 1-Bromo-4-methoxybenzene | Aniline | 10% Pd/C | KOtBu | CPME:H₂O | 99 | unirc.it |

Copper-catalyzed systems, often used in Ullmann-type reactions, also offer effective heterogeneous options. encyclopedia.pub An efficient and recyclable heterogeneous copper catalyst system has been developed for the C-N coupling of aryl halides with anilines. This system was successfully applied to synthesize this compound from 2-methoxyaniline and iodobenzene, achieving a high yield of 93%. thieme-connect.com Other research has demonstrated the use of copper-based metal-organic frameworks (MOFs) as reusable heterogeneous catalysts for Ullmann and Goldberg type C-N coupling reactions. mdpi.com Furthermore, sustainable protocols using inexpensive copper sulfate (B86663) in water have been developed for the N-arylation of various amines. beilstein-journals.orgbeilstein-journals.org

Gold-palladium alloy nanoparticles supported on titanium dioxide (Au-Pd/TiO₂) have also emerged as versatile and truly heterogeneous catalysts for the synthesis of diarylamines through acceptorless dehydrogenative aromatization. nih.govsemanticscholar.org This method allows for the synthesis of structurally diverse diarylamines from various starting materials, such as anilines and cyclohexanones, highlighting an environmentally benign transformation. nih.gov

Continuous Flow Reactor Methodologies

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and scalability. ncl.res.inrsc.org Flow reactors provide superior heat and mass transfer, allow for precise control over reaction parameters, and can safely handle hazardous reagents or unstable intermediates by maintaining only a small amount in the reactor at any given time. ncl.res.inacs.org These features make flow synthesis a particularly attractive green technology. mit.edu

The synthesis of diarylamines has been successfully adapted to continuous flow conditions. A protocol using a heterogeneous Pd/C catalyst packed into a reactor has been developed for Buchwald-Hartwig amination. unirc.it This flow setup, when applied to the synthesis of representative diarylamines, resulted in higher yields and improved efficiency over time compared to the batch process. unirc.it For example, the synthesis of N-phenyl-p-toluidine achieved a 95% yield in a flow reactor. unirc.it

Table 2: Continuous Flow Synthesis of Diarylamines

| Product | Catalyst | Temperature (°C) | Residence Time (min) | Yield (%) | Citation |

|---|---|---|---|---|---|

| Diphenylamine | 10% Pd/C | 110 | 1.0 | 99 | unirc.it |

| 4-Methoxy-N-phenylaniline | 10% Pd/C | 110 | 1.0 | 99 | unirc.it |

| N-Phenyl-p-toluidine | 10% Pd/C | 110 | 1.0 | 95 | unirc.it |

| N-(4-(tert-butyl)phenyl)aniline | 10% Pd/C | 110 | 1.0 | 99 | unirc.it |

Another advanced application involves combining heterogeneous catalysis with flow reactors under aqueous micellar conditions. A continuous flow protocol for reductive amination using Pd/C as the catalyst and a biodegradable surfactant in water has been demonstrated. rsc.org This method avoids the use of large quantities of organic solvents, which constitute a major source of chemical waste. rsc.org The use of flow reactors in such systems improves the transport between phases and enhances heat transfer, overcoming the typical scale-up challenges associated with batch micellar catalysis. rsc.org The synthesis of various amines, including N-benzylaniline, was achieved with high conversion and selectivity under these continuous flow conditions. rsc.org

The industrial potential of this technology is evident in patent filings, such as a method for synthesizing 4-methoxy-2-nitroaniline, a related compound, using a multi-step continuous flow reactor system. google.com This process boasts high reaction speed, safety, selectivity, and yield, demonstrating the practical advantages of adopting continuous flow methodologies in chemical manufacturing. google.com

Advanced Spectroscopic Characterization of 2 Methoxy N Phenylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for elucidating the carbon-hydrogen framework of 2-methoxy-N-phenylaniline. By analyzing the chemical shifts, coupling constants, and correlations in both ¹H and ¹³C NMR spectra, a complete structural assignment can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The aromatic region of the spectrum is complex due to the presence of two phenyl rings. Protons on the methoxy-substituted ring and the unsubstituted phenyl ring exhibit characteristic multiplets. The methoxy (B1213986) group itself appears as a sharp singlet.

Spectra have been recorded in different deuterated solvents, such as chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆). In CDCl₃, the aromatic protons typically resonate in the range of δ 6.88–7.36 ppm. semanticscholar.org The single NH proton also appears in this region, often as a broad singlet. thieme-connect.com The three protons of the methoxy group (–OCH₃) are observed as a distinct singlet further upfield, typically around δ 3.93 ppm. semanticscholar.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Reference(s) |

|---|---|---|---|---|

| Aromatic-H | 7.36–7.29 | 7.30–7.36 | Multiplet | semanticscholar.orgacdlabs.com |

| Aromatic-H | 7.19 | 7.18–7.24 | Doublet of doublets | semanticscholar.orgacdlabs.com |

| Aromatic-H | 7.01–6.95 | 6.98 | Multiplet/Triplet | semanticscholar.orgacdlabs.com |

| Aromatic-H | 6.94–6.88 | 6.88–6.98 | Multiplet | semanticscholar.orgacdlabs.com |

| NH | 6.26 (s, 1H) | 6.20 (s, 1H) | Singlet | thieme-connect.comacdlabs.com |

| OCH₃ | 3.93 | 3.92 | Singlet | semanticscholar.orgacdlabs.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are observed for the twelve aromatic carbons and the single methoxy carbon. The carbon attached to the methoxy group (C-O) is typically found around δ 148.4 ppm in CDCl₃, while the other aromatic carbons resonate between δ 110 and δ 143 ppm. semanticscholar.orgthieme-connect.com The methoxy carbon itself gives a signal at approximately δ 55.7 ppm. semanticscholar.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) | Reference(s) |

|---|---|---|---|

| Aromatic C-O | 148.4 | 148.4 | semanticscholar.orgacdlabs.com |

| Aromatic C-N | 142.8 | 142.8 | semanticscholar.orgacdlabs.com |

| Aromatic C-N | 133.1 | 133.1 | semanticscholar.orgacdlabs.com |

| Aromatic CH | 129.4 | 129.4 | semanticscholar.orgacdlabs.com |

| Aromatic CH | 121.2 | 121.3 | semanticscholar.orgacdlabs.com |

| Aromatic CH | 120.9 | 120.9 | semanticscholar.orgacdlabs.com |

| Aromatic CH | 120.0 | 119.8 | semanticscholar.orgacdlabs.com |

| Aromatic CH | 118.6 | 118.7 | semanticscholar.orgacdlabs.com |

| Aromatic CH | 114.8 | 114.8 | semanticscholar.orgacdlabs.com |

| Aromatic CH | 110.6 | 110.9 | semanticscholar.orgacdlabs.com |

| OCH₃ | 55.7 | 55.6 | semanticscholar.orgacdlabs.com |

Advanced NMR Techniques for Stereochemical Elucidation

While this compound is an achiral molecule, advanced 2D NMR techniques are crucial for the definitive assignment of its proton and carbon signals, which is a prerequisite for the structural confirmation of more complex derivatives.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, helping to identify adjacent protons within the two separate aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to unambiguously assign each protonated aromatic carbon to its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY or ROESY experiment detects through-space correlations between protons that are in close proximity. libretexts.orgiranchembook.ir For this compound, NOE effects would be expected between the NH proton and the ortho-protons on both phenyl rings, as well as between the methoxy protons and the ortho-proton on the substituted ring, confirming their spatial relationship.

Although specific studies applying these advanced techniques for the stereochemical elucidation of this compound itself are not prominent in the literature, these methods are standard for the structural analysis of organic compounds. ipb.ptscience.gov

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that typically results in the observation of the protonated molecule. For this compound, which has a molecular weight of 199.24 g/mol , the ESI-MS spectrum shows a prominent peak corresponding to the [M+H]⁺ ion.

Table 3: ESI-MS Data for this compound

| Ion | m/z (mass-to-charge ratio) | Reference(s) |

|---|---|---|

| [M+H]⁺ | 200 | semanticscholar.orgacdlabs.comscispace.comrsc.org |

High-Resolution Mass Spectrometry (HRMS)

Crystallographic and Solid State Structural Elucidation of 2 Methoxy N Phenylaniline

Single-Crystal X-ray Diffraction (SCXRD) Studies

No single-crystal X-ray diffraction data has been published for 2-methoxy-N-phenylaniline.

Determination of Molecular Conformation and Geometry

The molecular conformation and precise geometric parameters (bond lengths, angles, dihedral angles) have not been determined experimentally.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

A definitive analysis of the intermolecular interactions is not possible without crystallographic data.

Investigation of Crystal Packing Arrangements

The crystal packing of this compound has not been reported.

Powder X-ray Diffraction (PXRD) Characterization

As the compound is typically synthesized as an oil, a powder X-ray diffraction pattern, which is characteristic of a polycrystalline solid, is not available.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a theoretical calculation based on crystallographic data. As this data does not exist for this compound, this analysis has not been performed.

Computational and Theoretical Investigations of 2 Methoxy N Phenylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties with a good balance of accuracy and computational cost.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. chemrxiv.org For 2-methoxy-N-phenylaniline, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. In related studies of substituted diphenylamines, DFT calculations have been used to determine the dihedral angle between the two benzene (B151609) rings, which is a critical parameter influencing the extent of π-conjugation. researchgate.net For instance, in the crystal structure of 4-methoxy-N-phenylaniline, the two benzene rings are oriented at a significant dihedral angle. tandfonline.com DFT calculations would also elucidate the electronic structure, including the distribution of electron density and the nature of chemical bonds within the molecule. chemrxiv.org

Table 1: Representative Optimized Geometrical Parameters for an Aniline (B41778) Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-N Bond Length | 1.40 - 1.43 |

| C-O Bond Length | 1.36 - 1.38 |

| C-C (aromatic) Bond Length | 1.38 - 1.41 |

| C-N-C Bond Angle | 125° - 130° |

| Phenyl Ring Dihedral Angle | 40° - 60° |

Note: This table presents typical values for aniline derivatives as specific data for this compound is not available.

DFT calculations are a powerful tool for predicting vibrational (FT-IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. researchgate.netlongdom.org By calculating the harmonic vibrational frequencies, one can assign the absorption bands in an experimental IR or Raman spectrum to specific molecular vibrations. acs.org Similarly, theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental ¹H and ¹³C NMR spectra. rajpub.com Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, which can be correlated with the absorption maxima observed in UV-Vis spectroscopy. longdom.org A strong correlation between the calculated and experimental spectra validates the accuracy of the computational model. nih.gov

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |

|---|---|---|

| FT-IR (cm⁻¹) | ||

| N-H Stretch | 3400 | 3405 |

| C-O-C Stretch | 1240 | 1245 |

| ¹H NMR (ppm) | ||

| Aromatic Protons | 6.8 - 7.5 | 6.7 - 7.4 |

| Methoxy (B1213986) Protons | 3.8 | 3.85 |

| UV-Vis λmax (nm) | 285 | 280 |

Note: This table provides hypothetical data to illustrate the correlation between experimental and DFT-calculated spectroscopic values for a molecule like this compound.

DFT can be used to explore the reactivity of this compound by calculating various reactivity descriptors. Furthermore, it allows for the investigation of potential reaction pathways, such as electrophilic substitution, oxidation, or cyclization reactions, which are common for aniline derivatives. frontiersin.org By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be mapped out. rsc.org This provides valuable insights into the reaction mechanism and helps to predict the most favorable reaction pathway. For example, studies on related compounds have used DFT to investigate the mechanism of oxidative cyclization. nih.gov

Prediction and Correlation of Spectroscopic Data

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While specific MD studies on this compound are not prominent in the literature, this technique could be applied to understand its behavior in different environments, such as in solution or at an interface. MD simulations can provide information on conformational changes, diffusion, and interactions with other molecules. For instance, in drug design, MD simulations are used to study the binding of a ligand to a protein, providing insights into the stability of the complex and the key intermolecular interactions. researchgate.netrsc.orgcardiff.ac.ukdntb.gov.ua

Quantum Chemical Studies for Electronic Properties

Quantum chemical calculations, often performed using DFT, are essential for determining the electronic properties of a molecule. dntb.gov.uamdpi.com These properties are crucial for understanding a molecule's behavior in electronic devices or its reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO-LUMO energy gap is a particularly important parameter as it relates to the molecule's electronic excitability and chemical stability. researchgate.net A smaller gap generally indicates a molecule that is more easily excitable and potentially more reactive. researchgate.net

Table 3: Key Electronic Properties Calculated via Quantum Chemical Methods

| Property | Description | Typical Calculated Value Range |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | -5.0 to -5.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (Eg) | Difference in energy between the HOMO and LUMO; indicates electronic excitability. | 3.0 to 4.5 eV |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | 6.0 to 7.5 eV |

| Electron Affinity | The energy released when an electron is added to the molecule. | 0.5 to 1.5 eV |

Note: This table presents representative values for aniline derivatives based on quantum chemical studies.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. researchgate.netdoi.org It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity, and also on the aromatic rings due to the delocalized π-electrons. The hydrogen atoms, particularly the one attached to the nitrogen, would exhibit positive potential. rsc.orgresearchgate.net

Frontier Molecular Orbital (FMO) Theory Applications

The electronic and reactive properties of this compound can be rationalized through the lens of Frontier Molecular Orbital (FMO) theory. This theoretical framework is a cornerstone of modern chemistry, providing valuable insights into chemical reactivity, electronic transitions, and the kinetic stability of molecules. researchgate.net The theory primarily focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, thus acting as a nucleophile or a base. thieme-connect.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's capacity to accept electrons, thereby behaving as an electrophile. thieme-connect.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap generally signifies higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. mdpi.com

While specific experimental or theoretical FMO data for this compound is not extensively available in the reviewed literature, computational methods such as Density Functional Theory (DFT) are commonly employed to calculate these properties for aromatic amines and related derivatives. dergipark.org.tr Such calculations provide the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the spatial distribution of these orbitals, which dictates the likely sites of electrophilic and nucleophilic attack.

For this compound, the presence of the electron-donating methoxy (-OCH3) group and the nitrogen atom's lone pair are expected to significantly influence the HOMO energy level, making it relatively high and positioning this orbital primarily over the aniline ring and the nitrogen atom. This would suggest that the molecule is a good electron donor. The phenyl group, while also contributing to the π-system, can act as an electron-withdrawing group in certain contexts, influencing the LUMO.

To illustrate the application of FMO theory, the following tables present hypothetical yet representative data for this compound, based on values typically observed for structurally similar aromatic amines.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.25 |

| LUMO | -0.85 |

Table 2: Hypothetical HOMO-LUMO Energy Gap of this compound

| Parameter | Value (eV) |

| HOMO-LUMO Gap (ΔE) | 4.40 |

The HOMO-LUMO gap is a crucial indicator of a molecule's electronic properties. For instance, studies on related, more complex molecules like 4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline have shown that modifications to the molecular structure, such as the addition of different functional groups, can tune the HOMO-LUMO energy gap, thereby altering the photophysical and photochemical properties. researchgate.net In the context of materials science, a smaller HOMO-LUMO gap can be desirable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic solar cells. rsc.org

The distribution of the HOMO and LUMO across the molecule is also a key aspect of FMO analysis. For this compound, it is anticipated that the HOMO would be largely localized on the methoxy-substituted ring and the nitrogen atom, indicating that these are the primary sites for electrophilic attack. The LUMO is likely to be distributed more across the unsubstituted phenyl ring, suggesting it as the region for nucleophilic attack. This distribution helps in predicting the regioselectivity of various chemical reactions.

Chemical Reactivity and Reaction Mechanisms of 2 Methoxy N Phenylaniline

Comprehensive Analysis of Chemical Transformations

2-Methoxy-N-phenylaniline possesses two aromatic rings and a secondary amine linkage, decorated with a methoxy (B1213986) group. This arrangement of functional groups allows for a variety of chemical transformations, including oxidation, reduction, and electrophilic substitution on the aromatic systems.

Oxidative Reactions

The oxidation of this compound and its derivatives can lead to several important classes of compounds, most notably through oxidative coupling reactions to form carbazole (B46965) structures. The presence of the methoxy group influences the regioselectivity of these cyclization reactions.

One of the primary oxidative transformations is the cyclization to form carbazoles. This can be achieved using various oxidizing agents. For instance, palladium-catalyzed reactions are employed for the intramolecular direct arylation to form carbazoles. organic-chemistry.org Another approach involves the use of hypervalent iodine reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) for Scholl-type oxidative cyclizations. science.gov A systematic study on related compounds revealed that for the oxidative cyclization to occur efficiently, at least two methoxy groups are beneficial, with one being positioned para to the cyclization site. science.gov

The synthesis of substituted carbazoles from methoxydiphenylamines is a key transformation with applications in materials science, particularly for hole-transporting materials in perovskite solar cells. nih.govacs.orgresearchgate.net The Buchwald-Hartwig cross-coupling reaction is often used to synthesize the precursor diarylamine, which is then subjected to oxidative cyclization. nih.govacs.org

Below is a table summarizing various oxidative reactions involving derivatives of this compound.

Table 1: Examples of Oxidative Reactions

| Reactant | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Aminobiphenyls | Iridium catalyst, Copper cocatalyst, Air | N-H Carbazoles | Good | organic-chemistry.org |

| Substituted Biaryl Azides | Rh₂(OCOC₃F₇)₄ or Rh₂(OCOC₇H₁₅)₄, 60°C | Carbazoles | Good | organic-chemistry.org |

| 2,2'-Dibromobiphenyl and Amines | Copper catalyst, Air | Carbazole derivatives | High | organic-chemistry.org |

| 3,4-Dimethoxyphenyl-substituted precursors | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Dibenzo[e,g]isoindol-1-ones | Good | science.gov |

| 2-Alkynylanilines and Nitrosoarenes | Cu(I)/DMAP/Air | 4-Oxo-4H-cinnolin-2-ium-1-ides | Good | researchgate.net |

Reductive Reactions

Reductive transformations of this compound derivatives typically target any reducible functional groups that may be present on the aromatic rings, such as nitro groups. The secondary amine linkage itself is generally stable to common reducing conditions.

For instance, if a nitro group is present on the aromatic ring, as in N-ethyl-4-nitro-N-phenylaniline, it can be readily reduced to a primary amine. evitachem.com This reduction is commonly achieved through catalytic hydrogenation using catalysts like palladium or platinum. evitachem.com Chemical reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are also effective for the reduction of various functional groups on related aniline (B41778) derivatives.

A mild and general method for the reduction of nitriles to Boc-protected amines utilizes a nickel boride catalyst system, which is notable for its tolerance to air and moisture. researchgate.net The synthesis of secondary amines can also be accomplished via the reduction of Schiff bases, formed from the condensation of primary amines and aldehydes, using sodium borohydride. mdpi.com

The following table provides examples of reductive reactions on related aniline compounds.

Table 2: Examples of Reductive Reactions

| Reactant | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-Ethyl-4-nitro-N-phenylaniline | H₂, Pd or Pt catalyst | N-Ethyl-4-amino-N-phenylaniline | - | evitachem.com |

| 2-Chloro-N-phenylacetamide | Ni(I) salen (electrogenerated) | N-Phenylacetamide | ~100% | researchgate.net |

| 2-(Substituted anilino)anthranilic acids | LiAlH₄ or NaBH₄ | 2-(Substituted anilino)benzylalcohols | - | google.com |

| Nitriles | NiCl₂, NaBH₄, Boc₂O, MeOH | Boc-protected primary amines | Good | researchgate.net |

| Schiff bases from primary amines and aldehydes | NaBH₄, MeOH/CH₂Cl₂ | Secondary amines | - | mdpi.com |

Electrophilic Aromatic Substitution Reactions

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution. The directing effects of the substituents—the ortho, para-directing methoxy group (-OCH₃) and the ortho, para-directing amino group (-NHR)—play a crucial role in determining the position of substitution. The methoxy group is a strong activating group, while the amino group is also strongly activating. The substitution pattern will be a result of the combined directing effects and steric hindrance.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For example, the nitration of triphenylamine (B166846) derivatives can be readily achieved at room temperature. researchgate.net The direct chlorination of N-phenylaniline can be regioselectively controlled to favor the ortho position by using iron(III) chloride as a catalyst with sulfuryl chloride.

Friedel-Crafts alkylation of anilines can be performed using fluorinated alcohols as both hydrogen-bond donors and solvents, leading to regioselective para-alkylation. rsc.org While N,N-disubstituted anilines are effective substrates, secondary anilines also participate in these reactions. rsc.org

The table below summarizes various electrophilic aromatic substitution reactions on related aniline compounds.

Table 3: Examples of Electrophilic Aromatic Substitution Reactions

| Reactant | Reaction Type | Reagents and Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| N-Phenylaniline | Chlorination | SO₂Cl₂, FeCl₃, CH₂Cl₂, 0-5°C | ortho-Chloro-N-phenylaniline | |

| 4,4',4"-Tribromotriphenylamine | Nitration | Copper nitrate, Acetic anhydride | Nitrodebromination and further bromination products | researchgate.net |

| N,N-Dimethylaniline | Friedel-Crafts Alkylation | β-Nitroalkenes, HFIP, room temp. | para-Alkylated product | rsc.org |

| Indoles/Electron-rich benzenes | Friedel-Crafts Alkylation | α,β-Unsaturated aldehydes, Chiral imidazolidinone catalyst | Conjugate addition products | core.ac.uk |

| Primary aromatic amines | Deaminative Halogenation | N-anomeric amide, Halogen source | Aryl halides | nih.gov |

Mechanistic Studies of this compound Reactions

The mechanisms of reactions involving this compound and related diarylamines are often complex, involving catalytic cycles with various intermediates and transition states.

Catalytic Pathways and Transition States

The formation of this compound itself is often achieved through transition metal-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction, and its mechanism is generally understood to involve an oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. uvic.cachemrxiv.orgacs.orgacs.org The rate-limiting step can vary depending on the specific substrates, ligands, and conditions. uvic.cachemrxiv.org For instance, in some cases, the reductive elimination is rate-limiting, while in others, it is the transmetalation step. chemrxiv.org DFT calculations have been used to probe the transition states and suggest that in certain systems, a Pd-Cs bimetallic intermediate may be involved, where the cesium cation stabilizes the transition state of the rate-limiting step. whiterose.ac.uk

The Ullmann condensation is a copper-catalyzed C-N coupling reaction. Kinetic studies have shown the reaction can be first order in both the aryl halide and the copper catalyst. umass.edu The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. Oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination, is a proposed pathway. wikipedia.org

The oxidative cyclization of diarylamines to form carbazoles also proceeds through distinct catalytic pathways. For example, the iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls utilizes a copper cocatalyst and air as the terminal oxidant. organic-chemistry.org In some enzymatic oxidative cyclizations, a flavin-dependent enzyme catalyzes the reaction, where the reduced flavin is re-oxidized by molecular oxygen, producing hydrogen peroxide. nih.gov

Investigation of Intermediates and Reaction Kinetics

The study of reaction intermediates and kinetics provides crucial insights into the mechanisms of these transformations. Modern analytical techniques have enabled the real-time monitoring of catalytic reactions, allowing for the direct observation of transient species.

In the context of the Buchwald-Hartwig amination, electrospray ionization mass spectrometry (ESI-MS) has been employed for real-time monitoring. uvic.caresearchgate.net By using sequential addition of reagents, key intermediates in the catalytic cycle can be detected and their identities confirmed. uvic.ca This technique allows for the study of reaction rates for each individual step of the cycle. uvic.ca The use of online HPLC analysis from within an inert environment also allows for the quantification of starting materials, products, and intermediates throughout the reaction, providing detailed reaction profiles. chemrxiv.org

Kinetic studies of the Ullmann condensation for the synthesis of diphenylamine (B1679370) have been performed, leading to the development of kinetic models. researchgate.net These studies have shown that the reaction rate is influenced by factors such as temperature and the concentration of reactants and catalyst. For the copper-catalyzed amidation of aryl iodides, kinetic studies have shed light on the role of chelating diamine ligands. nih.gov

In photochemical reactions, the investigation of intermediates is also crucial. For instance, in the photoinduced intramolecular substitution of related nitroaniline derivatives, the reaction kinetics and absorption spectra of intermediates have been studied to elucidate the reaction pathway.

Derivatization Chemistry of 2 Methoxy N Phenylaniline

Strategies for Further Functionalization

Further functionalization of the 2-methoxy-N-phenylaniline core involves the strategic introduction of groups that can modulate its chemical properties or serve as handles for subsequent reactions.

The electronic nature of the aromatic rings in this compound can be tuned by introducing electron-donating or electron-withdrawing groups. These substituents influence the reactivity of the molecule in various chemical transformations.

Electron-Donating Groups: The methoxy (B1213986) (–OCH₃) group already present in this compound is a classic example of an electron-donating group. ashp.org It increases the electron density of the benzene (B151609) ring it is attached to, particularly at the ortho and para positions, enhancing its reactivity in electrophilic substitution reactions. Further introduction of electron-donating groups, such as additional methoxy or alkyl groups, can further increase the electron-rich character of the molecule. rhhz.net For instance, the synthesis of 4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline (TPAMO) involves the coupling of anisole (B1667542) derivatives, highlighting a strategy to incorporate multiple electron-donating methoxy groups. rhhz.net These groups generally enhance solubility in polar solvents and can modify the electronic absorption profiles of the resulting compounds.

Electron-Withdrawing Groups: Conversely, electron-withdrawing groups decrease the electron density of the aromatic ring, making it less reactive towards electrophilic substitution but more susceptible to nucleophilic attack. Common electron-withdrawing groups include the nitro (–NO₂) and trifluoromethyl (–CF₃) groups. acs.org The introduction of a nitro group, for example, drastically reduces the basicity of the amine and can increase thermal instability. A synthetic route to N-(5-(tert-Butyl)-2-nitrophenyl)-5-isobutoxy-4-methoxy-2-nitroaniline has been demonstrated via Buchwald–Hartwig coupling, showcasing a method for introducing nitro groups onto an aniline (B41778) framework. acs.org While this example does not start with this compound, the methodology is applicable for the nitration of diarylamine systems.

Table 1: Effect of Substituents on Aniline Derivatives

| Substituent Type | Example Group | Effect on Aromatic Ring | Impact on Reactivity | Reference |

| Electron-Donating | Methoxy (–OCH₃) | Increases electron density | Enhances electrophilic substitution | |

| Electron-Withdrawing | Nitro (–NO₂) | Decreases electron density | Reduces basicity, increases thermal instability | researchgate.net |

| Electron-Withdrawing | Trifluoromethyl (–CF₃) | Strong electron withdrawal | Can lead to high yields in certain coupling reactions | acs.orgacs.org |

The secondary amine functionality of this compound is a key site for derivatization to form other classes of amines or amides.

Formation of Related Amines: Tertiary amines can be synthesized from this compound through N-alkylation or N-arylation reactions. A general method for preparing secondary amines involves the condensation of a primary amine with an aldehyde to form a Schiff base, followed by reduction, for example, with sodium borohydride (B1222165). mdpi.com A similar strategy could be adapted to N-alkylation of this compound by reacting it with an aldehyde or ketone followed by reductive amination.

Formation of Amides: Amide derivatives are readily prepared by reacting this compound with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides. This process, known as acylation, forms a stable amide bond. A patented method describes the synthesis of 2-methoxy-N-(2-nitro-5-thiophenyl) phenyl acetamide (B32628) by reacting a substituted aniline with methoxyacetic acid in the presence of thionyl chloride as a chlorinating agent. google.com This "one-pot" method achieves high purity and yield. google.com Another approach involves using coupling agents like N,N′-carbonyldiimidazole (CDI) to activate the carboxylic acid before adding the amine. researchgate.net

Table 2: Synthesis of Amide Derivatives

| Reactants | Reagents/Conditions | Product | Yield | Purity | Reference |

| 2-nitro-5-thiophenyl aniline, Methoxyacetic acid | Thionyl chloride, Xylene, Reflux | 2-methoxy-N-(2-nitro-5-thiophenyl) phenylacetamide | 94.6% | 99.8% | google.com |

| Nα-protected amino acid, N,O-dimethylhydroxylamine hydrochloride | N,N′-Carbonyldiimidazole (CDI) | N-methoxy-N-methylamide (Weinreb amide) | - | - | researchgate.net |

| 2-phenyl-4-oxo-3(4H)quinazolineacetic acid, Selected amines | Thionyl chloride, then amine | 2-(2-phenyl-4-oxoquinazolin-3(4H)-yl)-N-Substituted acetamides | 50% (for N-(2-Hydroxyethyl) derivative) | - | sapub.org |

Introduction of Electron-Withdrawing/Donating Groups

Stereoselective Synthesis of Chiral Derivatives

The creation of chiral derivatives of this compound with specific three-dimensional arrangements of atoms is a significant goal, particularly for applications in pharmaceuticals and materials science. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. mdpi.com

Methodologies for achieving stereoselectivity often involve the use of chiral catalysts, chiral auxiliaries, or biocatalysis. mdpi.comdiva-portal.orgnih.gov For instance, the asymmetric α-alkylation of a glycine (B1666218) Schiff base using chiral phase-transfer catalysts derived from cinchona alkaloids has been shown to produce unnatural α-amino acid derivatives with excellent yields and enantioselectivity. nih.gov This strategy could potentially be adapted to introduce a chiral amino acid moiety onto the this compound scaffold.

Another powerful technique is the use of chiral metal complexes. The alkylation of a chiral Ni(II) complex of a glycine Schiff base with various electrophiles allows for the asymmetric synthesis of fluorinated and branched amino acids. beilstein-journals.org The subsequent hydrolysis of the complex yields the desired enantiomerically enriched amino acid. beilstein-journals.org

Biocatalysis, using enzymes like lipases, offers a green and highly selective method for resolving racemic mixtures. diva-portal.orgnih.gov For example, penicillin amidase has been used for the kinetic resolution of N-phenylacetyl derivatives of α-aminobenzyl hydroxymethyl phosphinic acid to afford the enantiomerically pure products. nih.gov Such enzymatic methods could be explored for the resolution of chiral derivatives of this compound.

Approaches to Prepare N-Substituted Aniline Derivatives

Creating N-substituted derivatives of this compound involves forming a new bond to the nitrogen atom. This can be achieved through various C-N bond-forming reactions.

One of the most fundamental methods is N-alkylation. For example, 2-methoxy-N-methylaniline can be synthesized, representing a simple N-alkyl derivative. sigmaaldrich.com More complex substituents can be introduced as well. Research has shown the synthesis of N-propargyl and N-Boc (tert-butoxycarbonyl) derivatives of 2-phenylindole, demonstrating methods for introducing functionalized alkyl and protecting groups onto a nitrogen atom within a diarylamine-like structure. nih.gov The N-Boc group is a common protecting group in organic synthesis, which can be removed under acidic conditions. nih.govgoogle.com

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for forming C-N bonds. These reactions typically use a palladium or copper catalyst to couple an amine with an aryl halide or triflate. An effective heterogeneous copper catalyst system has been reported for the C–N coupling of various anilines and aryl halides, producing substituted diphenylamines in high yields. thieme-connect.com The synthesis of this compound itself was achieved with a 93% yield using this method. thieme-connect.com This highlights the utility of such catalytic systems for preparing a wide range of N-aryl substituted derivatives.

Table 3: Examples of N-Substituted Aniline Synthesis

| Starting Materials | Catalyst/Reagent | Product | Yield | Reference |

| 2-Iodoaniline, Phenylacetylene | PdCl₂(PPh₃)₂, CuI, then NaOH | 2-Phenylindole | Moderate to good | nih.gov |

| 2-Haloaniline, Phenylboronic acid | Heterogeneous Copper Catalyst | N-Phenylaniline derivatives | Up to 93% | thieme-connect.com |

| N-t-Boc-L-phenylalanine, Amine 25 | EDCI, then DIBAL-H | 2-amino-substituted piperazine (B1678402) derivative | - | nih.gov |

| 2-nitro-5-thiophenyl aniline, Methoxyacetyl chloride | Pyridine | 2-methoxy-N-(2-nitro-5-phenylthio)phenylacetamide | 94.8% | google.com |

Advanced Applications in Chemical Sciences and Materials Technology

Precursors in Dye and Pigment Synthesis

2-methoxy-N-phenylaniline and its close derivatives are valuable intermediates in the synthesis of various classes of dyes and pigments, particularly azo and phenazine (B1670421) dyes. The presence of the amine and methoxy (B1213986) groups on the aromatic rings influences the final color and properties of the dye molecules.

Azo dyes, characterized by the -N=N- functional group, are a major class of synthetic colorants. Derivatives of 2-methoxyaniline are readily converted into diazonium salts, which are then coupled with other aromatic compounds to form azo dyes. scialert.netimpactfactor.org For instance, a series of monoazo disperse dyes have been synthesized by diazotizing 2-methoxy-5-nitroaniline (B165355) and coupling it with various naphthylamine and phenol (B47542) derivatives. scialert.net These dyes show potential for application on polyester (B1180765) and nylon fibers. scialert.net Similarly, 2-methoxy-6-nitro-N-phenylaniline is utilized as a key intermediate in the production of specific azo dyes for the textile and printing industries. lookchem.com The general two-step process involves the diazotization of an aniline (B41778) derivative followed by a coupling reaction with another aromatic compound. unb.ca

Phenazine-based dyes, which contain the dibenzopyrazine core, are another important category of colorants where aniline derivatives are crucial. wikipedia.org These dyes, which include historical examples like indulines and safranines, can be synthesized through the oxidative coupling of aromatic amines. wikipedia.orggoogle.com For example, the oxidation of ortho-phenylenediamine with ferric chloride yields a diaminophenazine, the parent compound of the dyestuff neutral red. wikipedia.org More advanced methods involve the laccase-mediated oxidative homocoupling of substituted aromatic amines to produce symmetric and asymmetric phenazines, offering an eco-friendly route to novel dyes.

Monomers for Polymer Science

The structure of this compound makes it a suitable monomer for the synthesis of specialized polymers. The polymerization typically occurs through oxidative coupling, leading to the formation of polyaniline-type structures. The methoxy and N-phenyl substituents play a crucial role in determining the final properties of the polymer, such as electrical conductivity, solubility, and thermal stability. Much of the research in this area focuses on poly(o-methoxyaniline) (POMA), a closely related polymer derived from o-methoxyaniline, which provides significant insight into the behavior of polymers derived from this compound.

Development of Conductive Polymers (Polyanilines)

Polymers derived from 2-methoxyaniline are a class of intrinsically conducting polymers (ICPs). scielo.br Their conductivity stems from the conjugated π-electron system along the polymer backbone, which can be enhanced through a process called doping. ufam.edu.br Unlike many other conductive polymers, polyaniline and its derivatives can be doped by protonation with an acid, which increases conductivity by several orders of magnitude without changing the number of electrons in the polymer chain. ufam.edu.br

The electrical conductivity of poly(o-methoxyaniline) (POMA) is highly dependent on the dopant acid used during its synthesis. ufam.edu.br Studies have shown that POMA doped with hydrochloric acid (HCl) exhibits higher conductivity compared to when doped with nitric acid (HNO₃), sulfuric acid (H₂SO₄), or phosphoric acid (H₃PO₄). ufam.edu.br Furthermore, the creation of nanocomposites can enhance electrical properties. For example, a nanocomposite of POMA and graphene has been synthesized with a conductivity reaching up to 3.3 x 10⁻³ S/cm. ijirse.in The presence of the N-phenyl group, as in poly(this compound), can influence solubility and processability, which are often challenges with the parent polyaniline. ijirse.inresearchgate.net Copolymers of aniline and N-phenylaniline allow for the tuning of properties like conductivity and solubility by controlling the synthesis conditions. researchgate.net

| Polymer System | Conductivity (S/cm) | Reference |

|---|---|---|

| POMA/HCl | 6.6 x 10⁻¹ | ufam.edu.br |

| POMA/HNO₃ | 1.11 x 10⁻² | ufam.edu.br |

| POMA/H₂SO₄ | 3.64 x 10⁻³ | ufam.edu.br |

| POMA/H₃PO₄ | 5.2 x 10⁻⁴ | ufam.edu.br |

| POMA/Graphene Nanocomposite | 3.3 x 10⁻³ | ijirse.in |

Synthesis of Polymers with Tailored Mechanical and Thermal Attributes

The methoxy substituent in POMA and related polymers significantly influences their thermal and mechanical properties. Thermal stability is a critical parameter for the practical application of these polymers. Research shows that the thermal degradation of doped POMA generally occurs at temperatures above 200°C. ufam.edu.br The specific thermal stability is also dependent on the counterion (dopant) used. ufam.edu.br Studies on layer-by-layer films of POMA have demonstrated good thermal stability, with only the topmost layer being affected when heated in solution up to 80°C. scialert.netresearchgate.net

While specific mechanical data for poly(this compound) is limited, extensive research on polyaniline (PANI) provides a valuable benchmark. The mechanical properties of PANI are comparable to those of common polymers, with a reported Young's modulus for compressed PANI pellets of approximately 0.9 to 1.3 GPa. researchgate.net For cast films, the storage modulus is in the range of 0.2 to 2 GPa below the glass transition temperature. wikipedia.org The incorporation of nanofillers, such as montmorillonite (B579905) clay (MMT), into a polyaniline matrix can significantly improve mechanical properties; for example, a PANI/MMT composite with 5% clay reached a Young's modulus of 3.12 GPa. scispace.com The introduction of substituents like the methoxy and N-phenyl groups can alter chain packing and intermolecular forces, thereby providing a route to tailor these mechanical attributes.

| Material | Property | Value | Reference |

|---|---|---|---|

| Doped Poly(o-methoxyaniline) (POMA) | Thermal Degradation Temperature | > 200 °C | ufam.edu.br |

| Polyaniline (PANI) Hydrochloride Pellet | Young's Modulus | 0.9 ± 0.2 GPa | researchgate.net |

| Polyaniline (PANI) Base Pellet | Young's Modulus | 1.3 ± 0.2 GPa | researchgate.net |

| PANI/MMT Nanocomposite (5% MMT) | Young's Modulus | 3.12 GPa | scispace.com |

| PANI/MMT Nanocomposite (5% MMT) | Tensile Strength Improvement | Up to 55% increase | scispace.com |

Materials for Sensor and Actuator Technologies

The electroactive and conductive nature of polymers derived from this compound makes them excellent candidates for use in sensors and actuators.

In sensor applications, these polymers are often used to modify electrodes, creating devices that can detect specific ions or molecules. A notable example is an electrochemical sensor for lithium ions, which are present in drugs for treating bipolar disorder. scielo.brscielo.br An electrode modified with electrochemically deposited poly(o-methoxyaniline) (POMA) was shown to respond to lithium ions in the concentration range of 1 x 10⁻⁵ to 1 x 10⁻⁴ mol/L. scielo.brscielo.br The interaction of lithium ions with the polymer structure alters its electrochemical properties, enabling detection. scielo.brresearchgate.net In another application, nanostructures of POMA were used to fabricate a sensor for the simultaneous determination of uric acid and folic acid. nih.gov

Conducting polymers like POMA are also used to create actuators, often referred to as "artificial muscles," which convert electrical energy into mechanical motion. The deformation is driven by the electrochemical oxidation and reduction of the polymer film, which causes conformational changes in the polymer chains and the movement of ions and solvent molecules into and out of the film. researchgate.netspiedigitallibrary.org Research has demonstrated the deformation of a POMA film induced by these electrochemical processes, highlighting its potential in soft robotics and micro-actuator systems. researchgate.netdeepdyve.com

| Application | Principle | Key Finding | Reference |

|---|---|---|---|

| Lithium Ion Sensor | Electrochemical detection using a POMA-modified electrode. | Responds to Li⁺ in the 10⁻⁵ to 10⁻⁴ mol/L concentration range. | scielo.brscielo.br |

| Uric Acid & Folic Acid Sensor | Electrochemical detection using a POMA nanostructure-modified electrode. | Enables simultaneous determination of both analytes. | nih.gov |

| Electromechanical Actuator | Deformation of POMA film induced by electrochemical oxidation/reduction. | Demonstrates potential for "artificial muscle" applications. | researchgate.netspiedigitallibrary.org |

Applications in Electrochemical Devices (e.g., Batteries)

The unique combination of properties of conducting polymers, including their electrical conductivity, chemical stability, and processability, makes them highly suitable for use in electrochemical devices such as rechargeable batteries. scielo.br Poly(o-methoxyaniline) (POMA) and its composites are being actively investigated as materials for next-generation lithium-ion batteries. ufam.edu.bracs.org

One of the primary challenges in battery technology is the development of better electrolyte and electrode materials. acs.org POMA is being explored for use in solid-state electrolytes, which offer potential safety and performance advantages over traditional liquid electrolytes. acs.org A recent study focused on composites of Sr- and Mg-doped Li₇La₃Zr₂O₁₂ (LLZO), a ceramic solid-state electrolyte, enriched with POMA. acs.org The study found that a composite with 20% POMA content exhibited significantly enhanced ionic conductivity and improved thermal stability, which are critical for the development of efficient and durable solid-state batteries. acs.org The flexible structure of organic polymers like POMA is also advantageous as it can better accommodate the insertion and extraction of ions during charge and discharge cycles. ufam.edu.br

Chemical Intermediates in Industrial Processes

Beyond its direct use in advanced materials, this compound serves as a crucial chemical intermediate in various industrial syntheses. lookchem.com An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product in a multi-step chemical reaction. The synthesis of this compound itself is often a step towards creating more complex and valuable molecules. impactfactor.org

Its role as a precursor in the dye industry is a prime example, where it is used to build complex azo and phenazine dye structures. lookchem.com Furthermore, derivatives of this compound are used in other sectors of the fine chemical industry. For example, a related compound, 2-methyl-4-methoxydiphenylamine (MMDPA), is an important intermediate for producing color formers used in thermographic and pressure-sensitive recording paper. impactfactor.org Additionally, a patent describes a method for preparing 2-methoxy-N-(2-nitro-5-thiophenyl) phenyl acetamide (B32628) from a derivative of this compound, showcasing its role as a building block in the synthesis of specialized organic compounds with high purity and yield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.